molecular formula C7H10N2O B2784331 5-Cyclobutyl-1,2-oxazol-4-amine CAS No. 1080689-58-2

5-Cyclobutyl-1,2-oxazol-4-amine

Cat. No. B2784331
CAS RN: 1080689-58-2
M. Wt: 138.17
InChI Key: QMASPBDXXJZHAU-UHFFFAOYSA-N
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Description

“5-Cyclobutyl-1,2-oxazol-4-amine” is a chemical compound with the CAS Number: 1080689-58-2 . It is a type of oxazole, which is a class of compounds that have gained attention in recent times due to their increasing importance in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C7H10N2O/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3,8H2 . This indicates that the compound has a five-membered ring structure with one nitrogen and one oxygen atom.

Future Directions

The future directions for research on “5-Cyclobutyl-1,2-oxazol-4-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds may have potential applications in medicinal chemistry .

properties

IUPAC Name

5-cyclobutyl-1,2-oxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMASPBDXXJZHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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